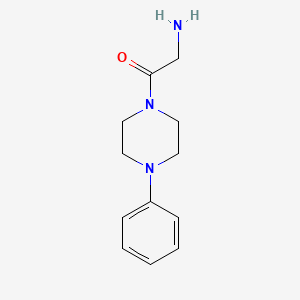

2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKLEKHJFFJJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268231 | |

| Record name | 2-Amino-1-(4-phenyl-1-piperazinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359821-44-6 | |

| Record name | 2-Amino-1-(4-phenyl-1-piperazinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359821-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(4-phenyl-1-piperazinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Chemistry of the 2 Amino 1 4 Phenylpiperazin 1 Yl Ethan 1 One Scaffold

Chemoselective Oxidation Reactions and Product Characterization

The 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-one molecule possesses multiple sites susceptible to oxidation, including the primary amino group, the piperazine (B1678402) nitrogens, and the aromatic phenyl ring. Achieving chemoselectivity in oxidation reactions is crucial for targeted derivatization.

The primary amine can be oxidized under specific conditions. For instance, the electrochemical oxidation of aliphatic amines is known to proceed via a one-electron transfer to form a radical cation, which can then undergo further reactions. mdpi.com While specific studies on the title compound are not prevalent, analogous reactions on primary amines suggest potential pathways. Mild oxidizing agents could convert the primary amine to an imine, which might exist in equilibrium with other products depending on the reaction medium.

The tertiary nitrogen atoms within the piperazine ring can also be targets for oxidation, potentially forming N-oxides. However, the nitrogen atom adjacent to the carbonyl group (N-1) is less nucleophilic due to the electron-withdrawing effect of the carbonyl, making the N-4 nitrogen, attached to the phenyl group, the more likely site for such a transformation. The choice of oxidant and reaction conditions would be critical to favor N-oxidation over amine or aromatic ring oxidation.

Table 1: Potential Sites for Chemoselective Oxidation

| Site | Potential Oxidizing Agent | Expected Product(s) |

| Primary Amine (-NH₂) | Mild electrochemical oxidation, specific enzymatic catalysts | Imine, Nitrile |

| Piperazine Nitrogen (N-4) | m-CPBA, H₂O₂ | N-oxide |

| Phenyl Ring | Strong oxidizing agents (e.g., KMnO₄, RuO₄) | Ring-opened products, quinones (under harsh conditions) |

Reductive Transformations of Key Functional Groups

The most prominent functional group for reduction in the this compound scaffold is the ethanone (B97240) carbonyl group. This amide-like carbonyl can be selectively reduced to an alcohol or completely removed.

Reduction of the carbonyl group to a secondary alcohol can be achieved using hydride-based reducing agents. For example, reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of ketones and aldehydes and could potentially reduce the ethanone carbonyl to a hydroxyl group, yielding 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-ol.

More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing amides to amines. nih.gov Applying such a reagent to the title compound would likely reduce the carbonyl group completely, transforming the N-acylpiperazine into an N-ethylpiperazine moiety. This would result in the formation of N-(2-aminoethyl)-N'-(phenyl)piperazine. This transformation significantly alters the electronic properties and conformation of the piperazine ring.

Table 2: Reductive Transformations of the Ethanone Carbonyl Group

| Reagent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temperature | 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Ether, followed by aqueous workup | 1-Phenyl-4-(2-aminoethyl)piperazine |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Aliphatic Moieties

Aromatic Moiety (Phenyl Ring): The phenyl ring is linked to the piperazine nitrogen (N-4). The nitrogen atom acts as an electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution. This directing effect favors substitution at the ortho and para positions. nih.gov Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation could be employed to introduce a variety of substituents onto the phenyl ring. For instance, treatment with chlorosulfonic acid after acetylation of a similar aniline (B41778) compound has been shown to lead to highly regioselective reactions. nih.gov

Aliphatic Moieties (Piperazine and Ethanone): The primary amine is a potent nucleophile and readily reacts with electrophiles, a topic detailed in section 3.4.1. The piperazine ring itself, being fully substituted at both nitrogen atoms, is not susceptible to direct N-alkylation or N-acylation without fragmentation. However, the nitrogen atoms make the piperazine ring a common and efficient nucleophile in syntheses where it is not yet fully substituted. researchgate.net

Nucleophilic substitution reactions can also be relevant in the synthesis of the scaffold itself. A common synthetic route involves the reaction of 1-phenylpiperazine (B188723) with a 2-carbon electrophile bearing a leaving group, such as chloroacetyl chloride, to form an intermediate like 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone (B80287). nih.govresearchgate.net Subsequent nucleophilic substitution of the chloride with an amino group (or a precursor like ammonia (B1221849) or azide (B81097) followed by reduction) yields the final product.

Strategic Derivatization for Scaffold Elaboration

The primary amine is arguably the most versatile functional handle for derivatization on the scaffold. Its nucleophilicity allows for a vast array of transformations to build more complex molecules. nih.gov Several derivatization reagents have been developed to specifically modify primary amines. mdpi.commdpi.com

Common functionalization strategies include:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though controlling the degree of alkylation can be challenging.

Reductive Amination: A controlled method for alkylation involves reacting the amine with an aldehyde or ketone to form a transient imine (Schiff base), which is then reduced in situ (e.g., with sodium cyanoborohydride) to form a secondary amine.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates produces ureas and thioureas, respectively. This is a common strategy in medicinal chemistry to introduce hydrogen-bonding motifs.

Beyond the reductive transformations discussed previously, the ethanone carbonyl group can undergo several other modifications. The adjacent primary amine can influence its reactivity.

Oxime Formation: The carbonyl group can condense with hydroxylamine (B1172632) to form the corresponding oxime. This reaction has been demonstrated on analogous aminoquinoline derivatives bearing an acetophenone (B1666503) moiety. researchgate.net

Hydrazone Formation: Reaction with hydrazine (B178648) or substituted hydrazines yields hydrazone derivatives.

Wittig Reaction: Although the amide-like nature of the carbonyl reduces its reactivity compared to a simple ketone, olefination via the Wittig reaction or related methods (e.g., Horner-Wadsworth-Emmons) could potentially convert the C=O group into a C=C double bond.

Cyclization Reactions: The bifunctional nature of the scaffold (containing both an amine and a carbonyl) allows for intramolecular cyclization or condensation reactions with other reagents to form heterocyclic systems. For example, condensation with thiourea could lead to thiazole (B1198619) derivatives. researchgate.net

Systematic modification of the phenyl and piperazine rings is a key strategy for modulating the physicochemical and pharmacological properties of derivatives.

Phenyl Ring Substitution: As noted in section 3.3, the phenyl ring can be functionalized via electrophilic aromatic substitution. Alternatively, substituted analogues can be prepared by starting with a pre-functionalized 1-arylpiperazine. A wide variety of substituted 1-phenylpiperazines are commercially available or synthetically accessible, bearing electron-donating or electron-withdrawing groups at various positions. researchgate.net Studies on related phenylpiperazine derivatives have shown that substituents like halogens (e.g., chloro), trifluoromethyl, or alkoxy groups on the phenyl ring can significantly influence biological activity. nih.govnih.govsmolecule.com

Piperazine Ring Substitution: While the nitrogen atoms of the final scaffold are tertiary, derivatives with substituents on the carbon atoms of the piperazine ring can be synthesized. This is typically achieved by using a substituted piperazine as the starting material. For instance, employing a C-methylpiperazine in the initial synthetic steps would yield a scaffold with a methyl group on the heterocyclic ring. Such modifications can introduce chirality and conformational constraints, which can be critical for molecular recognition. The synthesis of C3-substituted piperazin-2-ones has been developed, highlighting the feasibility of accessing such substituted heterocyclic cores. acs.org

Table 3: Examples of Substituted Phenylpiperazine Precursors for Derivatization

| Precursor | Potential Synthetic Target |

| 1-(3-Chlorophenyl)piperazine | 2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one smolecule.com |

| 1-(4-Fluorophenyl)piperazine | 2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |

| 1-(4-Methoxyphenyl)piperazine | 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one |

| 1-(p-Tolyl)piperazine | 2-Amino-1-[4-(p-tolyl)piperazin-1-yl]ethan-1-one chemscene.com |

Advanced Spectroscopic and Crystallographic Investigations of 2 Amino 1 4 Phenylpiperazin 1 Yl Ethan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum is characterized by signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the protons of the aminoacetyl group.

The phenyl group typically displays signals in the aromatic region (δ 6.8–7.3 ppm). The protons at the ortho- (H-2', H-6') and meta- (H-3', H-5') positions are chemically equivalent and appear as multiplets, often triplets or doublets of doublets, due to coupling with adjacent protons. The para-proton (H-4') usually appears as a triplet. The piperazine ring contains two sets of chemically non-equivalent methylene protons. The four protons adjacent to the phenyl-substituted nitrogen (N-4) resonate at a different chemical shift than the four protons adjacent to the amide carbonyl group. The protons of the aminomethyl group (-C(=O)CH₂NH₂) typically appear as a singlet in the δ 3.0-3.5 ppm region, while the primary amine protons (NH₂) produce a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (H-2', H-6') | ~6.90 | d |

| Phenyl (H-3', H-5') | ~7.25 | t |

| Phenyl (H-4') | ~6.80 | t |

| Piperazine (-N(Ph)CH₂-) | ~3.20 | t |

| Piperazine (-N(C=O)CH₂-) | ~3.70 | t |

| Methylene (-COCH₂N-) | ~3.30 | s |

| Amine (-NH₂) | ~1.5-2.5 (broad) | s |

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete carbon count and characterization of the hybridization state (sp³, sp²).

The spectrum would show a signal for the amide carbonyl carbon (C=O) in the downfield region, typically around δ 170 ppm. The aromatic carbons of the phenyl ring would appear between δ 115 and 152 ppm, with the carbon attached to the piperazine nitrogen (C-1') being the most deshielded. The four methylene carbons of the piperazine ring would give rise to two distinct signals in the δ 40–55 ppm range. The aminomethylene carbon (-COCH₂) would also be found in this aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170.0 |

| Phenyl (C-1') | ~151.0 |

| Phenyl (C-3', C-5') | ~129.0 |

| Phenyl (C-4') | ~120.0 |

| Phenyl (C-2', C-6') | ~116.0 |

| Piperazine (-N(Ph)CH₂-) | ~49.0 |

| Piperazine (-N(C=O)CH₂-) | ~45.0 |

| Methylene (-COCH₂N-) | ~42.0 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the phenyl ring and identifying which piperazine protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the phenyl and piperazine rings to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis (e.g., LC-MS/ESI)

Mass spectrometry is used to determine the exact molecular weight of the compound and to study its fragmentation, which provides further structural confirmation. For this compound (molecular formula C₁₂H₁₇N₃O), the monoisotopic mass is 219.1372 Da. uni.lu

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ at m/z 220.1444. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 242.1264, may also be detected. uni.lu

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces fragmentation, revealing characteristic pathways. A plausible fragmentation pattern would involve:

Alpha-cleavage: The primary fragmentation would likely be the cleavage of the C-C bond between the carbonyl group and the aminomethyl group, or the C-N bond within the amide.

Piperazine Ring Fragmentation: A common pathway for piperazine derivatives involves the cleavage of the ring, leading to characteristic fragment ions.

Loss of the Aminoacetyl Group: Cleavage of the amide bond could result in the formation of a stable phenylpiperazine cation at m/z 163.12.

Table 3: Predicted ESI-MS Adducts and Major Fragments

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 220.1444 | Protonated Molecular Ion uni.lu |

| [M+Na]⁺ | 242.1264 | Sodium Adduct uni.lu |

| Fragment 1 | 163.1230 | [Phenylpiperazine+H]⁺ |

| Fragment 2 | 120.0811 | [C₆H₅N₂CH₂]⁺ |

| Fragment 3 | 58.0651 | [COCH₂NH₂+H]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band for the tertiary amide carbonyl (C=O) stretching vibration. The N-H stretching of the primary amine group would appear as one or two bands in the high-frequency region. Aromatic and aliphatic C-H stretching vibrations are also clearly distinguishable.

Table 4: Characteristic Infrared (IR) Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300-3500 |

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Aliphatic (CH₂) | 2850-2960 |

| C=O Stretch | Tertiary Amide | 1630-1670 |

| N-H Bend | Primary Amine | 1590-1650 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-N Stretch | Amine/Amide | 1200-1350 |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions (if applicable for analogs)

While a crystal structure for the title compound itself may not be publicly available, analysis of close analogs like 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone (B80287) provides significant insight into the likely solid-state conformation and packing.

In the crystal structure of this chloro-analog, the piperazine ring typically adopts a chair conformation. The phenyl ring is not coplanar with the piperazine ring; a notable dihedral angle of 36.8° is observed between the two rings. This twisted conformation is a common feature in N-arylpiperazine derivatives.

Computational and Theoretical Chemistry Studies of 2 Amino 1 4 Phenylpiperazin 1 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For derivatives of 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one, methods like DFT with basis sets such as B3LYP/6-311G(d,p) are used to determine optimized molecular geometry, including bond lengths and angles. materialsciencejournal.org

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.orgmdpi.comyoutube.com A smaller energy gap suggests higher reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis is another technique used to understand the electronic structure. It investigates charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding, providing insights into the stability of different molecular conformations. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution on the molecular surface. These maps help identify sites that are most susceptible to electrophilic and nucleophilic attack, which is crucial for predicting intermolecular interactions. mdpi.comresearchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecular surface. | Predicts sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions. | Reveals stabilizing intramolecular interactions. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which contains a piperazine (B1678402) ring and rotatable bonds, MD simulations are essential for exploring its conformational landscape. nih.gov These simulations can reveal the preferred shapes (conformations) the molecule adopts in different environments, such as in solution. mdpi.com

The number of flexible bonds is a key topological descriptor that influences a compound's ability to bind to a receptor. pharmacophorejournal.com Conformational analysis of 1-acyl 2-substituted piperazines has shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds. nih.gov This specific spatial orientation can be critical for binding to biological targets, such as nicotinic acetylcholine receptors. nih.gov By simulating the molecule's dynamics, researchers can understand how its flexibility impacts its interaction with a receptor's binding pocket.

In Silico Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used to understand and predict the interactions between drug candidates and their biological targets. researchgate.net For derivatives of this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

The docking process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net Key interactions that are analyzed include:

Hydrogen bonds: Crucial for specificity and binding affinity. researchgate.net

Hydrophobic interactions: Often involving aromatic rings like the phenyl group. researchgate.net

π-π stacking: Interactions between aromatic rings. researchgate.netnih.gov

Electrostatic interactions: Between charged or polar groups. researchgate.net

For example, docking studies on phenylpiperazine derivatives have been performed against targets like the DNA-Topo II complex in cancer research nih.gov and various enzymes and receptors. ijper.org These studies help identify key amino acid residues in the binding pocket that interact with the ligand, providing a structural basis for its biological activity. mdpi.com

Table 2: Common Interactions in Molecular Docking Studies

| Interaction Type | Description | Example Residues |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Asp, Glu, Ser, Arg, Lys ajol.info |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Leu, Val, Ala, Phe researchgate.net |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Phe, Tyr, Trp, His researchgate.netnih.gov |

| Electrostatic (Ionic) Bonds | Attraction between oppositely charged groups. | Asp, Glu with Lys, Arg |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds, thus guiding drug design. nih.gov

For phenylpiperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These models are built by aligning a set of molecules with known activities and calculating steric and electrostatic fields around them. The resulting models can be visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity.

Another approach is Hologram QSAR (HQSAR), which has been used to analyze 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the CCR1 receptor. HQSAR models generate molecular holograms based on fragments of the chemical structure and correlate them with biological activity. The contribution maps from these models can pinpoint specific atoms or fragments that are crucial for the compound's inhibitory effect.

Pharmacophore Modeling for Key Interaction Feature Identification

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling identifies this common set of features in a group of active compounds. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

This technique is a valuable tool for virtual screening of large compound databases to find new molecules that match the pharmacophore and are therefore likely to be active. nih.gov It is also used to understand the structure-activity relationships within a series of compounds. For classes of molecules related to this compound, identifying a common pharmacophore can reveal the critical chemical moieties responsible for their biological effects. pharmacophorejournal.compharmacophorejournal.com For instance, a pharmacophore model for a set of enzyme inhibitors might consist of an aromatic ring, a hydrogen bond acceptor, and a hydrophobic feature arranged in a specific 3D geometry.

Mechanistic Biochemical and Cellular Investigations of 2 Amino 1 4 Phenylpiperazin 1 Yl Ethan 1 One in Vitro and in Silico Focus

In Vitro Receptor Binding Affinity and Selectivity Profiling

Extensive searches of scientific literature and chemical databases did not yield specific in vitro receptor binding affinity or selectivity data for the compound 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one. The phenylpiperazine scaffold is a common feature in many biologically active compounds that target a variety of receptors; however, experimental data for this particular molecule is not publicly available.

Interactions with Neurotransmitter Receptors (e.g., Serotonin, Dopamine, Adenosine (B11128) Receptors)

There is no available data from in vitro binding assays to characterize the affinity (e.g., Ki or IC50 values) of this compound for serotonin, dopamine, or adenosine receptors. While many phenylpiperazine derivatives are known to interact with these receptors, specific experimental results for the title compound have not been reported in the reviewed literature.

Sigma Receptor Binding Characterization and Agonist/Antagonist Properties

No studies were found that investigated the binding affinity of this compound for sigma-1 or sigma-2 receptors. Consequently, its agonist or antagonist properties at these receptors remain uncharacterized.

Modulatory Effects on Ion Channels (e.g., Voltage-Sensitive Sodium Channels)

Information regarding the modulatory effects of this compound on ion channels, including voltage-sensitive sodium channels, is not present in the available scientific literature. There are no published in vitro studies, such as patch-clamp experiments, to assess its potential activity.

Enzymatic Activity Modulation and Inhibition Studies (In Vitro)

No in vitro studies have been published detailing the effects of this compound on the activity of any enzymes. Therefore, its potential as an enzyme modulator or inhibitor is currently unknown.

Mechanistic Cellular Pathway Analysis (In Vitro)

Effects on Cellular Proliferation and Viability in Cell Lines

There are no published in vitro studies that have evaluated the effects of this compound on the proliferation or viability of any cell lines. As a result, data such as IC50 values for cytotoxicity or anti-proliferative effects are not available.

Induction of Apoptosis Mechanisms in Cellular Models

No studies were identified that investigated the induction of apoptosis by this compound in cellular models. Research into the pro-apoptotic potential of compounds with similar structural motifs, such as certain piperazine (B1678402) or aminobenzamide derivatives, has been conducted on various cancer cell lines. For instance, studies on other novel synthetic compounds have explored their ability to trigger apoptosis through mechanisms like cell cycle arrest and activation of specific cellular signaling pathways. However, these findings are related to different molecular entities and cannot be extrapolated to the subject compound.

Modulation of Specific Signaling Pathways (e.g., cAMP functional assay)

There is no available data from functional assays, including cyclic adenosine monophosphate (cAMP) assays, to characterize the activity of this compound. Functional assays are crucial for determining a compound's effect on specific signaling pathways, such as those mediated by G-protein coupled receptors which often involve the modulation of intracellular cAMP levels. While the methodologies for such assays are well-established, they have not been applied to or reported for this particular compound in the accessible scientific literature.

Applications in Proteomics Research for Biomolecular Labeling and Analysis

No literature was found describing the application of this compound in proteomics research for the purpose of biomolecular labeling and analysis. Although a structurally related compound, 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone, is commercially available as a biochemical for proteomics research, no specific applications or methodologies involving its use for labeling have been detailed. The use of small molecules for tagging and identifying proteins is a key technique in proteomics, yet there is no evidence to suggest that this compound has been developed or utilized for this purpose.

Analytical Method Development for 2 Amino 1 4 Phenylpiperazin 1 Yl Ethan 1 One

Chromatographic Methodologies for Purity Assessment and Quantitative Determination

Chromatographic techniques are paramount for separating and quantifying the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the workhorse for the analysis of non-volatile and thermally labile compounds like 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one. The development of a stability-indicating HPLC method would be the primary focus.

Method development would systematically investigate various parameters to achieve optimal separation. A reversed-phase approach is typically the first choice for a molecule with the polarity of this compound. Key developmental aspects would include:

Column Selection: A variety of stationary phases, such as C18, C8, and phenyl columns, from different manufacturers would be screened to find the best selectivity for the parent compound and its potential impurities.

Mobile Phase Optimization: A systematic study of mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), aqueous phase, and pH, would be conducted. The pH of the mobile phase is particularly critical for ionizable compounds containing amino groups, as it affects the peak shape and retention time. Buffers such as phosphate (B84403) or acetate (B1210297) would be evaluated to maintain a consistent pH.

Detection Wavelength: The UV spectrum of this compound would be determined to select an optimal wavelength for detection that provides a good response for the main peak and any relevant impurities. A photodiode array (PDA) detector would be advantageous for assessing peak purity.

Gradient Elution: To ensure the elution of both polar and non-polar impurities within a reasonable run time, a gradient elution program would be developed and optimized.

A hypothetical optimized HPLC method might look as follows:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

To improve upon the HPLC method in terms of speed, resolution, and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) would be explored. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster flow rates without sacrificing resolution. This leads to significantly shorter analysis times and reduced solvent consumption.

The principles of method development for UPLC are similar to HPLC, but with adjustments to accommodate the higher pressures and faster separations. The optimized HPLC method would serve as a starting point for UPLC method development, with the gradient and flow rate being scaled appropriately. The shorter run times offered by UPLC are particularly beneficial for high-throughput screening and in-process controls.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is likely not feasible due to its low volatility and potential for thermal degradation.

However, GC could be applicable for the analysis of volatile impurities or if the target compound is derivatized to increase its volatility. A common derivatization strategy for compounds with amine groups is silylation (e.g., using BSTFA) or acylation. If volatile process-related impurities are expected, a headspace GC method could be developed for their determination. The decision to develop a GC method would depend on the specific synthetic route and the nature of potential impurities.

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, and Robustness

Once developed, any analytical method for this compound must be rigorously validated to ensure it is suitable for its intended purpose. The validation would be performed in accordance with ICH guidelines and would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies and analysis of placebo samples.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution over a defined range.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Close to zero |

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

| Level | Mean Recovery (%) |

| 80% | 98.0 - 102.0 |

| 100% | 98.0 - 102.0 |

| 120% | 98.0 - 102.0 |

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

| Precision Level | Acceptance Criteria (%RSD) |

| Repeatability | ≤ 2.0% |

| Intermediate Precision | ≤ 2.0% |

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied could include mobile phase composition, pH, column temperature, and flow rate.

Applications of 2 Amino 1 4 Phenylpiperazin 1 Yl Ethan 1 One As a Chemical Building Block and Ligand

Versatility as a Synthetic Precursor for Complex Organic Molecules

The utility of 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-one as a synthetic precursor stems from the reactivity of its functional groups. The terminal primary amine is a potent nucleophile, readily participating in a wide array of chemical reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds. This reactivity is central to its role in building molecular complexity.

The phenylpiperazine scaffold itself is a well-established pharmacophore found in numerous biologically active compounds, making its derivatives, including the title compound, attractive starting materials for medicinal chemistry programs. wikipedia.orgnih.gov For instance, the closely related precursor, 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone (B80287), is utilized as a starting material for pharmaceutical and agrochemical applications. nih.gov The amino derivative is even more versatile, as the amino group can be directly elaborated into various functional groups or used to link the phenylpiperazine core to other molecular fragments.

Key reactions that highlight its synthetic versatility include:

Acylation: The primary amine can react with acyl chlorides or anhydrides to form amides. This is a fundamental transformation for linking the molecule to carboxylic acid-containing structures.

Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which can be stable targets themselves or can be reduced to form secondary amines.

Heterocycle Synthesis: The amino group is a key component for constructing nitrogen-containing heterocyles. It can serve as a dinucleophile or mononucleophile in cyclization reactions to form pyrazoles, pyrimidines, thiazoles, and other ring systems, which are prevalent in pharmacologically active agents. nih.govmdpi.commdpi.com

Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent provides a direct route to substituted secondary and tertiary amines.

This versatility allows chemists to use this compound as a modular building block, systematically modifying its structure to generate libraries of compounds for screening and optimization in drug discovery and other areas of chemical research.

| Reaction Type | Reagents | Product Type | Potential Application |

| N-Acylation | Acyl Halides, Anhydrides | N-substituted amides | Synthesis of bioactive amides, peptide coupling |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary amines | Modification of solubility and basicity |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary amines | Introduction of diverse substituents |

| Schiff Base Formation | Aldehydes/Ketones | Imines | Intermediates for further functionalization |

| Heterocycle Synthesis | 1,3-Dicarbonyls, α-Haloketones | Pyrimidines, Thiazoles, etc. | Access to key pharmaceutical scaffolds |

| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamides | Synthesis of potent enzyme inhibitors |

Role in the Design and Synthesis of Chemical Biology Probes

Chemical biology probes are essential tools for studying biological systems, enabling the visualization, quantification, and functional analysis of specific biomolecules like proteins and enzymes. The this compound scaffold is a suitable platform for the design of such probes due to its synthetic tractability and the biological relevance of the phenylpiperazine core.

A prominent example is the development of radiolabeled derivatives for use in Positron Emission Tomography (PET) neuroimaging. nih.govresearchgate.net Researchers have designed and synthesized 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as molecular probes for the excitatory amino acid transporter 2 (EAAT2), a critical protein in the central nervous system. nih.govresearchgate.net By incorporating a radioisotope such as Fluorine-18, these molecules can be used to non-invasively monitor the expression and distribution of EAAT2 in the brain, providing valuable insights into neurodegenerative diseases. nih.gov

The primary amino group of this compound serves as a convenient chemical handle for attaching various reporter tags. This functionalization is key to converting a bioactive molecule into a chemical probe.

Potential Probe Conjugations:

Fluorescent Probes: The amine can be reacted with activated fluorescent dyes (e.g., NHS esters or isothiocyanates of fluorescein, rhodamine, or cyanine (B1664457) dyes) to create probes for fluorescence microscopy and flow cytometry. mdpi.comnih.gov

Affinity Probes: Conjugation with biotin (B1667282) allows for the detection and isolation of target proteins through the high-affinity interaction between biotin and streptavidin.

Photoaffinity Probes: Incorporation of a photoreactive group (e.g., an azide (B81097) or benzophenone) enables covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating target identification.

The modular nature of the synthesis allows for the systematic optimization of the probe's properties, including the linker length and the nature of the reporter tag, to ensure that the probe retains its binding affinity and specificity for the intended biological target.

Potential Applications in Ligand Design for Organometallic Catalysis

The field of organometallic catalysis relies on ligands that coordinate to a metal center, modulating its reactivity and selectivity. The structure of this compound contains multiple potential coordination sites, specifically the two nitrogen atoms of the piperazine (B1678402) ring, making it an interesting candidate for ligand design.

Phenylpiperazine derivatives are known to act as effective ligands in coordination chemistry, forming stable complexes with various transition metals. researchgate.netrsc.org Studies have investigated palladium complexes with 1-phenylpiperazine (B188723), demonstrating the ability of the piperazine nitrogen atoms to coordinate to the metal center. sciencepubco.comsciencepubco.com The presence of two nitrogen atoms allows the piperazine ring to function as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, linking two metal centers together.

For this compound, the N1 and N4 atoms of the piperazine ring are the most likely coordination sites. The steric hindrance from the phenyl group at N4 and the acetylamino group at N1 would influence the geometry of the resulting metal complex. The primary amino group could also potentially participate in coordination, although it is more sterically accessible and electronically distinct from the piperazine nitrogens. This multi-dentate character could be exploited to create catalysts with unique structural and electronic properties. ed.ac.uk

| Potential Metal Center | Coordination Mode | Possible Catalytic Application |

| Palladium (Pd) | Bidentate (N1, N4) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ruthenium (Ru) | Bidentate/Bridging | Hydrogenation, Transfer Hydrogenation |

| Rhodium (Rh) | Bidentate (N1, N4) | Hydroformylation, Asymmetric Hydrogenation |

| Copper (Cu) | Bidentate/Bridging | Atom Transfer Radical Polymerization (ATRP), Click Chemistry |

| Iridium (Ir) | Bidentate (N1, N4) | C-H Activation, Hydrogenation |

While specific catalytic applications of this exact ligand are not yet extensively documented, the established use of related phenylpiperazine structures in organometallic chemistry suggests significant potential. rsc.org Further research could involve synthesizing and characterizing its metal complexes and evaluating their performance in various catalytic transformations.

Exploration in Advanced Materials Science Research

In materials science, the properties of polymers and other advanced materials are dictated by the chemical structure of their constituent monomers. The bifunctional nature of this compound, possessing a reactive primary amine and a robust phenylpiperazine core, makes it an attractive building block for novel functional materials.

Research has shown that polymers incorporating phenylpiperazine moieties can exhibit interesting optical and electronic properties suitable for optoelectronic applications. nih.govacs.orgacs.org For example, methacrylic polymers with 1-(4-nitrophenyl)piperazine (B103982) side chains have been synthesized and characterized, demonstrating optical energy band gaps that suggest potential use in photovoltaics or field-effect transistors. nih.govacs.org The phenylpiperazine unit contributes to the material's electronic structure and can influence properties like refractive index and absorption spectra. nih.govacs.org

The primary amino group of this compound provides a direct route for its incorporation into polymer chains through step-growth polymerization.

Potential Polymerization Reactions:

Polyamides: Reaction with diacyl chlorides would lead to polyamides where the phenylpiperazine moiety is part of the polymer backbone. These materials could have unique thermal and mechanical properties.

Polyureas: Condensation with diisocyanates would form polyureas, a class of polymers known for their high tensile strength and elasticity.

Polyimides: A two-step reaction with a dianhydride would yield polyimides, which are known for their exceptional thermal stability and chemical resistance.

Side-Chain Functionalization: The amino group could be first modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate. Subsequent radical polymerization of this new monomer would produce a polymer with phenylpiperazine units as side chains, similar to the reported methacrylic systems. nih.govrsc.org

By incorporating this specific building block, materials scientists can design polymers with tailored properties, leveraging the rigidity of the phenyl group and the charge-transport capabilities of the piperazine ring for applications in coatings, adhesives, and functional electronic materials. chemimpex.com

Future Research Directions and Unexplored Avenues for 2 Amino 1 4 Phenylpiperazin 1 Yl Ethan 1 One

Development of Novel and Efficient Synthetic Routes

While the synthesis of related structures, such as 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone (B80287), has been described, dedicated research into novel and more efficient synthetic pathways for 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one is a crucial starting point for enabling extensive future studies. nih.gov The established method involves the reaction of 1-phenylpiperazine (B188723) hydrochloride with chloroacetyl chloride, which provides a logical precursor. nih.gov Subsequent amination of the resulting chloro-intermediate would yield the desired product.

Future research should focus on optimizing this two-step process to improve yields, reduce reaction times, and utilize more environmentally benign reagents. Furthermore, the development of one-pot synthetic methodologies could significantly streamline the production of this compound and its analogs. rsc.org Exploring alternative starting materials and catalytic systems could also lead to more economical and scalable synthetic routes, which would be essential for producing a library of derivatives for comprehensive biological evaluation.

Deeper Exploration of Molecular Mechanisms of Interaction with Biological Targets

The phenylpiperazine core is known to interact with a wide array of biological targets. researchgate.net Analogs of this compound have been investigated for their activity as antagonists for receptors like the C-C chemokine receptor type 1 (CCR1), as well as for their potential as HIV-1 reverse transcriptase inhibitors. nih.govnih.gov Given this precedent, a primary avenue of future research is to elucidate the specific molecular targets of the parent compound.

Initial efforts should involve broad-based pharmacological screening to identify its primary biological activities. Once a target is identified, detailed mechanistic studies, including binding assays and functional assays, will be necessary to understand the nature of the interaction. For instance, if the compound is found to bind to a G-protein coupled receptor, further studies could investigate its effects on downstream signaling pathways. Computational docking studies could also provide valuable insights into the binding mode of the compound at the active site of its target protein, guiding further optimization efforts. nih.gov

Design and Synthesis of Structurally Diverse Analogs for Structure-Activity Relationship Refinement

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of this compound. nih.gov Future research should focus on the design and synthesis of a diverse library of analogs to probe the importance of different structural features.

Key modifications could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring can significantly influence the compound's electronic properties and its interaction with biological targets. nih.gov

Alterations to the Ethanone (B97240) Linker: The length and flexibility of the linker between the piperazine (B1678402) ring and the amino group could be varied to optimize the spatial orientation of the key pharmacophoric elements.

The following table outlines potential analog designs for SAR studies:

| Modification Area | Example Substituents/Modifications | Rationale |

| Phenyl Ring | -F, -Cl, -Br, -CH3, -OCH3, -CF3 | To probe electronic and steric effects on binding affinity. |

| Amino Group | -NHCH3, -N(CH3)2, -OH, -SH | To alter hydrogen bonding potential and nucleophilicity. |

| Ethanone Linker | Propanone, Butanone | To investigate the impact of linker length on activity. |

Integration with High-Throughput Screening and Cheminformatics Approaches

To accelerate the discovery of biologically active derivatives of this compound, the integration of high-throughput screening (HTS) and cheminformatics is essential. bmglabtech.com HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets, enabling the identification of initial "hits" for further development. eurofinsdiscovery.com

Cheminformatics can play a crucial role in both the design of compound libraries for HTS and the analysis of the resulting data. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that correlate the chemical structures of the analogs with their biological activities. nih.gov These models can then be used to virtually screen large compound databases and prioritize the synthesis of new derivatives with a higher probability of being active. In silico ADME (absorption, distribution, metabolism, and excretion) predictions can also be utilized to assess the drug-like properties of designed analogs at an early stage. pharmacophorejournal.com

常见问题

Q. Q1. What are the standard synthetic routes for 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one, and what analytical methods validate its purity?

Methodological Answer: A common synthesis involves coupling 4-phenylpiperazine with a halogenated ketone intermediate (e.g., 2-chloroethanone derivatives) under basic conditions. For example, Xu and Jing (2009) synthesized a structurally analogous compound, 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone, by reacting phenylpiperazine with chloroacetyl chloride in dichloromethane with triethylamine as a base . Post-synthesis, purity is validated via:

- ¹H NMR : Peaks for the phenylpiperazine aromatic protons (δ 7.23–7.32 ppm) and the ketone carbonyl (absent due to conjugation with nitrogen) .

- HPLC/LC-MS : To confirm absence of unreacted starting materials (e.g., phenylpiperazine retention time ~3.5 min under reverse-phase conditions).

Q. Q2. How is the crystal structure of this compound determined, and what software tools are used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, Xu and Jing (2009) resolved the crystal structure of a related compound (1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) using SHELXTL software . Key steps:

Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 113 K.

Refinement : SHELXL-2018/3 for full-matrix least-squares refinement, achieving R-factors < 0.05 .

Validation : PLATON for checking structural integrity and hydrogen bonding.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

Methodological Answer: Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from:

- Tautomerism : The amino-ketone moiety may exhibit keto-enol tautomerism, altering proton environments. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to stabilize specific tautomers .

- Dynamic Exchange : Rotameric states of the piperazine ring can broaden signals. Variable-temperature NMR (e.g., 25°C to −40°C) slows exchange, resolving split peaks .

- X-ray Crystallography : Definitive structural assignment via SCXRD eliminates ambiguity .

Q. Q4. What strategies optimize the reaction yield of this compound in solvent-free or green chemistry conditions?

Methodological Answer: Traditional methods use dichloromethane or THF, but greener approaches include:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 78% yield in 20 min at 120°C) .

- Solid-State Mechanochemistry : Ball milling phenylpiperazine with halogenated ketones avoids solvent use, achieving ~70% yield .

- Catalysis : Use of Bi(OTf)₃ or CeCl₃·7H₂O to enhance electrophilicity of the ketone intermediate, improving yields to >85% .

Q. Q5. How do structural modifications (e.g., halogenation) of the phenylpiperazine moiety affect biological activity?

Methodological Answer: The 4-phenyl group is a pharmacophore; substitutions alter receptor binding. For example:

- Electron-Withdrawing Groups (e.g., Br) : Increase lipophilicity and CNS penetration, as seen in psychoactive analogs like bk-2C-B .

- Electron-Donating Groups (e.g., OCH₃) : Enhance hydrogen bonding with serotonin/dopamine receptors, modulating antipsychotic activity .

Experimental Design :

Synthesize derivatives via Ullmann coupling or Buchwald-Hartwig amination .

Test in vitro binding affinity using radioligand displacement assays (e.g., 5-HT₂A or D₂ receptors) .

Q. Q6. What advanced analytical techniques are used to distinguish this compound from structurally similar novel psychoactive substances (NPS)?

Methodological Answer: Differentiation from NPS (e.g., bk-2C-B) requires:

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., C₁₃H₁₈N₃O⁺: calculated 232.1445, observed 232.1448) .

- GC-MS Pyrolysis Studies : Identify decomposition products; bk-2C-B releases bromophenethylamine fragments, absent in the target compound .

- Isotopic Labeling : ¹³C/¹⁵N-labeled standards for quantitative NMR or MS tracking in biological matrices .

Q. Q7. How do researchers address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer: Variability arises from cell-specific metabolism or uptake mechanisms. Mitigation strategies:

- Metabolic Profiling : Incubate compounds with liver microsomes (human vs. rodent) to identify active/toxic metabolites .

- Permeability Assays : Use Caco-2 monolayers to measure apical-to-basal transport, correlating with cytotoxicity in GI vs. neuronal cells .

- Omics Integration : Transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress) disproportionately affected in sensitive cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。